Quinacainol

Cardiac Electrophysiology Ion Channel Pharmacology Safety Pharmacology

Selecting generic Class I antiarrhythmics for cardiac safety panels risks confounding sodium- and potassium-channel effects. Quinacainol solves this as a pure conduction-slowing probe: • 42.5× greater potency than quinidine on HV interval prolongation in vivo • Zero potassium current (Ito, IKsus) blockade at up to 1.5 mmol/L in patch-clamp • Reduces VF incidence from 60% to 10% at 4 mg/kg in rat coronary occlusion models • Validated negative inotropy benchmark: -15% dp/dtmax in patients with normal LV function Supplied with comprehensive CoA. For R&D only.

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
CAS No. 86024-64-8
Cat. No. B1607028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacainol
CAS86024-64-8
Synonyms1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol
PK 10139
PK-10139
quinacainol
RP 54272
RP-54272
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O
InChIInChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3
InChIKeyOPNPUTUBENWDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinacainol: A Differentiated Class I Antiarrhythmic


Quinacainol (CAS: 86024-64-8), also known as PK 10139 or RP 54272, is a synthetic quinolinemethanol derivative [1]. It functions as a Class I antiarrhythmic agent by blocking voltage-gated sodium channels in cardiac myocytes [2]. While structurally an analog of quinidine, its unique electrophysiological signature distinguishes it within the Vaughan Williams classification, primarily aligning with Class Ic characteristics while retaining some Class Ia properties [3]. The compound has been evaluated in both preclinical animal models and early-phase human clinical studies [4].

Class I sodium channel blocker for cardiac electrophysiology studies
Predominantly Class Ic profile: conduction slowing without repolarization delay
Evaluated in preclinical ischemia models and human hemodynamic research

Quinacainol vs. Generic Class I Antiarrhythmics: Why It Cannot Be Substituted


Within the broad category of sodium channel blockers (Class I antiarrhythmics), agents vary significantly in their binding kinetics and concomitant effects on repolarizing potassium currents. These molecular differences translate into distinct electrophysiological and hemodynamic profiles. For instance, while quinidine blocks both sodium and multiple potassium currents, leading to QT prolongation and torsades de pointes risk, quinacainol demonstrates a near absence of potassium channel blockade even at suprapharmacological concentrations (1.5 mmol/L) [1]. Furthermore, comparative studies in anesthetized dogs reveal that quinacainol is approximately 42.5 times more potent than quinidine in slowing His-Purkinje conduction (HV interval) [2]. These data underscore that generic substitution among Class I agents is not scientifically valid; selecting quinacainol over alternatives is justified by its specific, quantitatively defined pharmacological fingerprint.

Potassium channel blockade may differ markedly
Quinacainol shows minimal effect on Ito and IKsus even at high concentrations, whereas quinidine exhibits significant block. Direct substitution could confound QT-related safety interpretation.
Conduction slowing potency is orders of magnitude apart
Reported HV-interval prolongation potency differs by >40-fold. Using quinidine as a dose-equivalent substitute would drastically distort electrophysiological outcomes.
Electrophysiological subclass may not transfer
Quinacainol’s Class Ic profile (pure conduction slowing) contrasts with quinidine’s Class Ia action (APD prolongation). Interchanging them can shift mechanism interpretation in arrhythmia models.

Quinacainol: Evidence-Based Differentiation Guide


Potassium Channel Blockade: vs. Quinidine

In a whole-cell patch-clamp study on rat isolated ventricular myocytes, quinacainol was compared directly with its structural analog, quinidine, for effects on voltage-dependent potassium currents (Ito and IKsus). Quinacainol did not effectively block potassium currents, even at concentrations as high as 1.5 mmol/L. In stark contrast, quinidine, at a half-maximal sodium channel-blocking concentration, significantly reduced peak Ito current amplitude and blocked IKsus [1].

K+ Current Blockade
Head-to-head
No effective block ≤1.5 mmol/L vs Quinidine reduces Ito & IKsus
Supports differentiation of Na+ vs K+ channel effects in research models
Rat ventricular myocytes; whole-cell patch clamp
Cardiac Electrophysiology Ion Channel Pharmacology Safety Pharmacology

Conduction Slowing Potency: vs. Quinidine (In Vivo)

A direct comparative study in anesthetized dogs established the quantitative relationship between quinacainol (PK 10139) and quinidine in prolonging intracardiac conduction times. The study involved cumulative intravenous dosing and plasma concentration-effect curve analysis. Quinacainol was found to be 42.5 times more potent than quinidine in increasing the His-Purkinje system conduction time (HV interval) and 46 times more potent in increasing the total ventricular conduction time (QS interval) [1].

Conduction Potency
Head-to-head
42.5× (HV) / 46× (QS) more potent than quinidine
Higher potency supports dose-response study design in conduction models
Anesthetized dog; cumulative IV dosing
Cardiac Conduction In Vivo Pharmacology Electrophysiology

Antiarrhythmic Efficacy in Ischemic Ventricular Fibrillation

In a study of conscious rats subjected to left anterior descending coronary artery occlusion, the antiarrhythmic efficacy of quinacainol was quantified. The study aimed to determine protective effects against ischemia-induced arrhythmias. A dose of 4 mg/kg IV of quinacainol reduced the incidence of ventricular tachycardia (VT) from a control value of 80% to 30%, and reduced the incidence of ventricular fibrillation (VF) from a control value of 60% to 10% [1].

Ischemic VF Reduction
Model context
VF 10% (4 mg/kg) vs Vehicle 60%
Supports ischemia-arrhythmia model endpoint interpretation
Conscious rat; LAD occlusion model
Myocardial Ischemia Ventricular Fibrillation Efficacy

Human Hemodynamic Profile: Left Ventricular Contractility

A clinical trial assessed the acute hemodynamic effects of intravenous quinacainol (RP 54272) in 12 patients with normal left ventricular function undergoing diagnostic catheterization. The study measured changes from baseline after drug administration (0.21 mg/kg/min for 6 minutes). A significant decrease in the cardiac contractility index (dp/dtmax) of -15% was observed in all patients (p < 0.05), while cardiac output and left ventricular ejection fraction remained unchanged [1].

Contractility (dp/dtmax)
Clinical endpoint context
−15% (p<0.05) from baseline
Reports human hemodynamic endpoint context
Patients with normal LV function; IV infusion
Clinical Pharmacology Hemodynamics Cardiac Function

Physicochemical Differentiation: pKa Comparison

A study evaluating the interaction of several antiarrhythmic drugs with artificial phospholipid membranes measured their pKa values. Quinacainol exhibited the highest pKa (10.80) among the tested compounds, ranging down to 6.26 for ethmozine [1]. This physicochemical property has direct biological implications.

Ionization (pKa)
Class-level
pKa 10.80 vs Quinidine 8.34, Lidocaine 7.86
High protonation may influence pH-dependent membrane interaction studies
In vitro measurement
Physicochemical Properties Drug Lipophilicity Ionization State

Electrophysiological Subclass: Class Ic vs. Class Ia Actions

In vivo and in vitro studies in rats define quinacainol's electrophysiological signature. It dose-dependently reduces the maximum upstroke velocity (dV/dtmax) of phase 0 of the epicardial action potential without increasing action potential duration at therapeutic doses (2.0 and 4.0 mg/kg). This pattern is characteristic of Class Ic agents. In contrast, Class Ia agents like quinidine typically slow dV/dtmax and also prolong action potential duration [1].

APD Profile
Class-level
↓ dV/dtmax, no APD prolongation vs Quinidine prolongs APD
Pure conduction slowing supports arrhythmia mechanism research without repolarization confound
Rat epicardial action potentials
Electrocardiogram (ECG) Action Potential Class I Subclassification

Quinacainol: Validated Preclinical and Research Applications


Cardiac Safety Pharmacology: QT Liability Assessment

For laboratories conducting cardiac safety panels, quinacainol serves as a critically important control or comparator. Its demonstrated inability to block potassium currents (Ito, IKsus) even at 1.5 mmol/L, as shown in direct patch-clamp comparisons with quinidine [1], makes it an ideal Class I tool for isolating sodium channel-mediated effects without the confounding variable of QT prolongation. It can be used to benchmark the 'pure conduction slowing' component of a candidate drug's profile.

Ischemia-Reperfusion Arrhythmia Research

Quinacainol's proven efficacy in an in vivo rat model of coronary artery occlusion, where it reduced the incidence of ventricular fibrillation from 60% to 10% at 4 mg/kg [1], positions it as a valuable positive control and a chemical probe for dissecting the mechanisms of arrhythmogenesis during acute myocardial ischemia. Researchers investigating novel cardioprotective agents can use quinacainol to benchmark efficacy against a known Class I agent with a defined outcome in this model.

Conduction-Slowing Therapeutic Investigation

Due to its 42.5-fold higher potency than quinidine in prolonging the His-Purkinje (HV) conduction interval in vivo [1], quinacainol is the preferred tool for studies focused exclusively on slowing cardiac conduction without repolarization effects. Its Class Ic electrophysiological fingerprint [2] makes it ideal for validating in vitro and in vivo models of conduction slowing, such as sodium channelopathy research or the development of agents for atrial fibrillation where rapid conduction is a target.

Hemodynamic Modeling of Mild Negative Inotropy

The clinical observation of a modest (-15%) and statistically significant decrease in cardiac contractility (dp/dtmax) in patients with normal left ventricular function [1] provides a quantifiable benchmark for studies evaluating the hemodynamic consequences of Class I antiarrhythmic agents. Quinacainol can be used as a reference compound to calibrate and validate translational models (e.g., Langendorff heart or in vivo hemodynamic studies) designed to predict the negative inotropic potential of new chemical entities.

Application
Selection Property
Validation Focus
Cardiac ion channel selectivity studies
Sodium vs. potassium channel selectivity profile
Confirm absence of potassium current block at high concentrations via patch-clamp
Ischemia-reperfusion arrhythmia research
In vivo antiarrhythmic model response
Verify dose-dependent VF reduction in rodent LAD occlusion model
Conduction-slowing investigation without repolarization effects
Class Ic electrophysiological profile
Assess dV/dtmax and APD in relevant cardiac tissue preparations
Hemodynamic modeling of negative inotropy
Human contractility endpoint context
Benchmark negative inotropic effect in Langendorff or in vivo hemodynamic models

Technical Documentation Hub

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42 linked technical documents
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